molecular formula C8H13N3O B1408944 1-(Azetidin-3-yl)-4-ethoxy-1H-pyrazole CAS No. 1862902-60-0

1-(Azetidin-3-yl)-4-ethoxy-1H-pyrazole

Cat. No. B1408944
CAS RN: 1862902-60-0
M. Wt: 167.21 g/mol
InChI Key: WOMGOMGNARMUKQ-UHFFFAOYSA-N
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Description

Azetidines are a class of organic compounds characterized by a four-membered ring structure composed of three carbon atoms and one nitrogen atom . They are used as building blocks in the synthesis of various pharmaceuticals and have been found in several natural products .


Synthesis Analysis

Azetidines can be synthesized through several methods. One common method is the reduction of azetidinones (β-lactams) with lithium aluminium hydride . Another method involves the aza-Michael addition of NH-heterocycles .


Molecular Structure Analysis

The molecular structure of azetidines can be analyzed using various spectroscopic techniques, including 1H, 13C, 15N, and 77Se NMR spectroscopy .


Chemical Reactions Analysis

Azetidines can undergo various chemical reactions. For example, they can participate in aza-Michael addition reactions with NH-heterocycles .


Physical And Chemical Properties Analysis

Azetidines are typically colorless liquids at room temperature. They are strongly basic compared to most secondary amines .

Scientific Research Applications

  • Synthesis of Pyrazoline Derivatives A series of pyrazoline derivatives containing 1-(Azetidin-3-yl)-4-ethoxy-1H-pyrazole were synthesized. These derivatives were synthesized by reacting certain azetidin-2-one compounds with 99% hydrazine hydrate. The compounds were characterized using IR, 1H NMR, and spectroscopic data, and evaluated for antimicrobial activity using the broth dilution method. Some compounds demonstrated significant antimicrobial activities against both bacterial and fungal strains (Shailesh et al., 2012).

  • Antidiabetic and Renoprotective Activities New series of compounds including azetidin-2-one derivatives were synthesized and showed remarkable anti-diabetic potency and significant renoprotective activity. This research suggests potential therapeutic applications of these compounds in treating diabetes and protecting renal function (Abeed et al., 2017).

  • Antibacterial Activity of Azetidinone Derivatives Azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one were prepared and evaluated for antimicrobial activities. The structures of these compounds were confirmed by various spectroscopic techniques, and they displayed promising antibacterial activities against certain bacterial strains (Chopde et al., 2012).

  • Designing Drug-like Molecules for Microbial Inhibition 1-[[3-(substituted phenyl)-5-substituted-4,5-dihydro-1HPyrazol-1-yl] Carbonothionyl]-3-chloro-4- (Fuan-2-yl)] Azetidin-2-ones derivates were designed as potential inhibitors of target proteins of various microbes. Studies indicated that these compounds have drug likeness properties, suggesting their potential in designing new antimicrobial drugs (Behera.S. et al., 2014).

  • Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites A study synthesized pyrazole derivatives and evaluated their structure through various spectroscopic methods. These compounds demonstrated biological activity against breast cancer and microbes, indicating the presence of pharmacophore sites essential for antitumor, antifungal, and antibacterial activities (Titi et al., 2020).

  • Antimicrobial and Anticancer Activities of Pyrazole Derivatives Novel pyrazole derivatives were synthesized and evaluated for their antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity than the reference drug, and most of the newly synthesized compounds had good to excellent antimicrobial activity (Hafez et al., 2016).

Mechanism of Action

The mechanism of action of azetidines in biological systems is not well understood and likely depends on the specific compound and its biological target .

Safety and Hazards

Like many organic compounds, azetidines can pose safety hazards. They are typically labeled with the GHS07 pictogram, indicating that they can cause skin irritation, eye irritation, and respiratory irritation .

properties

IUPAC Name

1-(azetidin-3-yl)-4-ethoxypyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-2-12-8-5-10-11(6-8)7-3-9-4-7/h5-7,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMGOMGNARMUKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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